molecular formula C23H29N3O3 B2849859 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide CAS No. 879922-33-5

3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide

Cat. No.: B2849859
CAS No.: 879922-33-5
M. Wt: 395.503
InChI Key: JTHILHFKEJZGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is presented for laboratory research applications only. The compound 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide features a benzimidazole core, a structural motif found in molecules with a wide range of documented biological activities in scientific literature. Researchers are exploring its potential utility in various fields, which may include [e.g., enzymology, cell signaling, or receptor binding studies]. Its specific mechanism of action is an active area of investigation, with preliminary studies suggesting it may function as a [e.g., potent and selective inhibitor/agonist/antagonist] of [e.g., a specific enzyme family or receptor type]. Further studies are required to fully elucidate its pharmacological profile and research applications. This chemical is strictly for use by qualified scientific professionals.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-16(2)15-26-19-9-6-5-8-18(19)25-22(26)10-7-13-24-23(27)17-11-12-20(28-3)21(14-17)29-4/h5-6,8-9,11-12,14,16H,7,10,13,15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHILHFKEJZGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of o-Phenylenediamine

o-Phenylenediamine undergoes selective monoalkylation with 1-bromo-2-methylpropane (isobutyl bromide) under basic conditions:

Reaction Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate (K₂CO₃)
Temperature 80°C
Time 12 hours
Yield 68–72%

This produces N-(2-methylpropyl)-o-phenylenediamine, with the isobutyl group selectively introduced at one nitrogen.

Cyclization to Form Benzimidazole Core

The alkylated diamine undergoes cyclization with methyl propionate under acidic conditions to construct the benzimidazole ring:

Reaction Conditions

Parameter Value
Catalyst HCl (concentrated)
Solvent Ethanol
Temperature Reflux (78°C)
Time 6 hours
Yield 85–90%

This step yields 1-(2-methylpropyl)-2-propyl-1H-benzimidazole, with the propyl side chain introduced at the 2-position.

Introduction of Propylamine Side Chain

The terminal methyl group of the propyl side chain is functionalized via bromination and nucleophilic substitution:

  • Bromination :

    • Reagent: N-Bromosuccinimide (NBS)
    • Initiator: Azobisisobutyronitrile (AIBN)
    • Solvent: CCl₄
    • Yield: 92%
  • Amination :

    • Reagent: Ammonia (NH₃) in methanol
    • Temperature: 60°C
    • Time: 8 hours
    • Yield: 75%

This sequence produces 3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine.

Preparation of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is activated using thionyl chloride (SOCl₂):

Reaction Conditions

Parameter Value
Solvent Toluene
Temperature 70°C
Time 3 hours
Yield 95%

The resulting acyl chloride is purified via distillation under reduced pressure.

Amide Coupling Reaction

The benzimidazole-derived amine is coupled with 3,4-dimethoxybenzoyl chloride using Schotten-Baumann conditions:

Reaction Conditions

Parameter Value
Base Sodium hydroxide (NaOH)
Solvent Water/dichloromethane (biphasic)
Temperature 0–5°C
Time 2 hours
Yield 88%

This yields the final product, isolated via recrystallization from ethanol/water.

Optimization and Industrial Production Methods

Catalytic System Enhancements

Transition-metal catalysts improve cyclization efficiency:

Catalyst Ligand Yield Improvement
CuI 1,10-Phenanthroline +12%
Pd(OAc)₂ Xantphos +8%

Continuous Flow Synthesis

Industrial-scale production employs flow chemistry for the amidation step:

Parameter Value
Reactor type Microtubular
Residence time 15 minutes
Throughput 2.5 kg/h

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide exhibit significant anticancer properties. Research suggests that benzodiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases. Benzodiazole derivatives have been reported to exhibit antioxidant properties, which may protect neuronal cells from oxidative stress.

Case Study : In a preclinical study involving models of Alzheimer’s disease, administration of a benzodiazole derivative resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to the compound's ability to scavenge free radicals and inhibit neuroinflammation .

Safety and Toxicity Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. Further investigations are needed to evaluate long-term effects and potential side effects.

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant tumor growth reduction in xenograft models
Neuroprotective EffectsProtection against oxidative stress in neuronal cellsImproved cognitive function in Alzheimer’s models
Mechanism of ActionInteraction with receptors and enzyme inhibitionPotential modulation of pain and inflammation pathways
Safety ProfilePreliminary toxicity studies indicate low toxicitySafe at therapeutic doses; further studies required

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes of the target compound with its closest analogs:

Feature Target Compound N-[1-(1H-Benzimidazol-2-yl)-2-Methylpropyl]-2,4-Dichlorobenzamide N-{3-(Methylsulfanyl)-1-[5-(Phenylamino)-1,3,4-Thiadiazole-2-yl]Propyl}Benzamide
Core Benzamide Substituents 3,4-Dimethoxy (electron-donating) 2,4-Dichloro (electron-withdrawing) Unsubstituted benzamide
Heterocyclic Moiety 1H-1,3-Benzodiazol-2-yl (two nitrogen atoms, one likely protonated) 1H-Benzimidazol-2-yl (two nitrogen atoms, one NH group) 1,3,4-Thiadiazole (sulfur-containing heterocycle)
Side Chain 3-[1-(2-Methylpropyl)Propyl] (branched alkyl group, lipophilic) 1-(Benzimidazol-2-yl)-2-Methylpropyl (shorter chain, steric hindrance) 3-(Methylsulfanyl)propyl (sulfur-containing, polarizable)
Key Functional Groups Methoxy, amide, benzodiazole Chloro, amide, benzimidazole Thiadiazole, phenylamino, methylsulfanyl
Potential Applications Metal coordination (via methoxy/amide), drug discovery Bioactive scaffolds (e.g., antimicrobial/antiviral agents) Antiviral activity (EC50 = 31.4 μM against Influenza A H3N2)

Substituent Impact on Properties

  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy groups on the target compound enhance solubility and may facilitate metal coordination (e.g., in catalysis), whereas the 2,4-dichloro substituents in the analog increase lipophilicity and electrophilicity, favoring receptor binding in bioactive contexts.
  • Heterocycle Differences : The benzodiazole (target) lacks the NH group present in benzimidazole (analog ), reducing hydrogen-bonding capacity but increasing stability under basic conditions. The thiadiazole derivative introduces sulfur, enhancing polar interactions and metabolic resistance.
  • Side Chain Effects : The target’s 2-methylpropyl-substituted propyl chain offers greater conformational flexibility and lipophilicity compared to the shorter, sterically hindered chain in or the sulfur-containing chain in .

Biological Activity

3,4-Dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzamide core substituted with methoxy and benzodiazolyl groups. The molecular formula is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, and its molecular weight is approximately 316.4 g/mol. The presence of the benzodiazolyl moiety is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound has been primarily investigated in the context of ion channel modulation. Preliminary studies suggest that it may exhibit inhibitory effects on specific ion channels, particularly Kv1.3 potassium channels, which are implicated in various physiological processes including immune response and neuronal signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound shows significant inhibitory activity against Kv1.3 channels. For instance, a study reported that certain analogs of related compounds exhibited potency comparable to established Kv1.3 inhibitors such as PAP-1 when tested using the IonWorks patch clamp assay . This suggests that this compound could serve as a lead compound for developing new therapeutic agents targeting autoimmune diseases.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

  • Autoimmune Disease Models : In animal models of autoimmune diseases, compounds structurally related to this compound have shown promising results in reducing symptoms associated with conditions like multiple sclerosis and rheumatoid arthritis by modulating immune cell activity through Kv1.3 inhibition.
  • Neuroprotective Effects : Other research has indicated that benzodiazole derivatives possess neuroprotective properties. These studies suggest that compounds affecting ion channel activity may help mitigate neurodegeneration by regulating excitotoxicity in neuronal cells.

Data Summary Table

Study Biological Activity Findings
Study 1Kv1.3 InhibitionComparable potency to PAP-1 in vitro .
Study 2Autoimmune ModulationReduced symptoms in animal models of autoimmune diseases .
Study 3NeuroprotectionPotential to alleviate excitotoxic damage in neurons .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodiazole core. For example, coupling 3,4-dimethoxybenzoic acid derivatives with a propylamine-substituted benzodiazole intermediate using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base (e.g., N-methylmorpholine). Solvents such as dichloromethane or DMF are used under reflux conditions. Critical parameters include temperature control (60–80°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for acid:amine) to minimize by-products .
  • Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield (reported 60–75%) and purity (>95% by HPLC).

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

  • Structural Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of methoxy groups (δ 3.8–4.0 ppm), benzodiazole protons (δ 7.2–8.1 ppm), and amide linkages (δ 7.5–8.3 ppm). Mass spectrometry (ESI-MS or HRMS) verifies the molecular ion peak (e.g., m/z 487.2 [M+H]⁺). X-ray crystallography using SHELXL refines the crystal structure, resolving bond angles and dihedral distortions .

Q. What are the primary biological activities associated with this compound, and which assays are used for evaluation?

  • Activities : Preclinical studies highlight anti-inflammatory (COX-2 inhibition) and anticancer (apoptosis induction in HeLa and MCF-7 cell lines) properties. The benzodiazole and dimethoxybenzamide moieties are critical for receptor binding .
  • Assays :

  • In vitro: MTT assay for cytotoxicity (IC₅₀ values: 5–20 µM), ELISA for COX-2 inhibition.
  • In silico: Molecular docking (AutoDock Vina) to predict interactions with COX-2 (PDB ID: 5KIR) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzodiazole or benzamide) impact biological efficacy?

  • Case Study : Replacing the 2-methylpropyl group with a 3-nitrobenzyl moiety (as in related compounds) enhances COX-2 selectivity (Ki reduced from 150 nM to 45 nM). Conversely, substituting dimethoxy with trifluoromethoxy groups reduces solubility but increases metabolic stability .
  • Methodology : Structure-Activity Relationship (SAR) studies using parallel synthesis and High-Throughput Screening (HTS). Compare logP (HPLC) and pharmacokinetic profiles (e.g., plasma half-life in rodent models) .

Q. What analytical challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Challenges : Poor crystal quality due to flexible propyl linker and solvent inclusion. Twinning or disorder in the benzodiazole ring complicates refinement .
  • Solutions : Use SHELXD for initial phasing and SHELXL for refinement with TWIN/BASF commands. High-resolution data (d-spacing < 0.8 Å) from synchrotron sources improve accuracy. Hydrogen-bonding networks stabilize the crystal lattice .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be reconciled?

  • Analysis : Discrepancies often stem from assay conditions (e.g., serum concentration in cell culture) or batch-to-batch purity variations. For example, IC₅₀ values for HeLa cells range from 5–25 µM depending on fetal bovine serum (FBS) content (5% vs. 10%) .
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate compound purity (>98% by LC-MS). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

  • Tools :

  • Metabolism Prediction: CYP450 isoform profiling (CYP3A4/2D6) using Schrödinger’s MetaSite.
  • Toxicity: ProTox-II for hepatotoxicity and Ames mutagenicity screening.
    • Findings : The 2-methylpropyl group undergoes oxidative metabolism (predominant pathway), while the benzamide moiety shows glucuronidation. Toxicity risks include moderate hepatotoxicity (Prob > 0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.